hept-2-en-4-ol

Aggregation pheromone Rhynchophorus palmarum Stereospecific bioactivity

Hept-2-en-4-ol (CAS 4798-59-8), also designated as 2-hepten-4-ol, is a C7 secondary allylic alcohol characterized by a conjugated double bond at the 2-position and a hydroxyl group at the 4-position. This structural arrangement confers dual functionality—an allylic alcohol framework and an internal alkene—enabling participation in diverse catalytic transformations and stereoselective reactions.

Molecular Formula C7H14O
Molecular Weight 114.19 g/mol
Cat. No. B11727709
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namehept-2-en-4-ol
Molecular FormulaC7H14O
Molecular Weight114.19 g/mol
Structural Identifiers
SMILESCCCC(C=CC)O
InChIInChI=1S/C7H14O/c1-3-5-7(8)6-4-2/h3,5,7-8H,4,6H2,1-2H3
InChIKeyDODCYMXUZOEOQF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Hept-2-en-4-ol: Allylic Alcohol Properties and Industrial Procurement Specifications


Hept-2-en-4-ol (CAS 4798-59-8), also designated as 2-hepten-4-ol, is a C7 secondary allylic alcohol characterized by a conjugated double bond at the 2-position and a hydroxyl group at the 4-position . This structural arrangement confers dual functionality—an allylic alcohol framework and an internal alkene—enabling participation in diverse catalytic transformations and stereoselective reactions [1]. The compound exists as a mixture of (E)- and (Z)-geometric isomers and possesses a defined stereocenter at the C4 position, giving rise to enantiomeric and diastereomeric forms with distinct biological and synthetic profiles . Its physicochemical profile includes a boiling point range of 152–154°C, density of 0.8539 g/cm³ at 0°C, refractive index of 1.4362, and a calculated pKa of 14.77 ± 0.20 .

Why In-Class Substitution of Hept-2-en-4-ol Fails: Stereochemical Complexity and Regioisomeric Specificity


Hept-2-en-4-ol cannot be generically substituted by structurally related C7 unsaturated alcohols due to three non-interchangeable molecular determinants. First, the precise positioning of the double bond at C2–C3 (versus C4–C5 in hept-4-en-2-ol regioisomers) dictates the compound's electronic configuration and dictates distinct reaction pathways in allylic oxidations and catalytic hydrogenations [1]. Second, the molecule contains both a defined stereocenter at C4 and a defined double bond geometry, generating multiple stereoisomers—(2E,4R)-, (2E,4S)-, (2Z,4R)-, and (2Z,4S)-hept-2-en-4-ol—each potentially exhibiting divergent bioactivity profiles and synthetic utility [1][2]. Third, the specific (4S,2E)-stereoisomer (rhynchophorol) functions as the exclusive aggregation pheromone for Rhynchophorus palmarum, a species-specificity not replicated by other heptenol isomers or even the (4R)-enantiomer . These stereochemical and regioisomeric constraints render simple substitution scientifically invalid for applications requiring precise molecular recognition.

Hept-2-en-4-ol Quantitative Evidence Guide: Head-to-Head Comparator Data for Scientific Procurement


Stereospecific Pheromone Activity: (4S,2E)-Hept-2-en-4-ol vs. (4R)-Enantiomer and In-Class Analogs

The (4S,2E)-stereoisomer of hept-2-en-4-ol (designated rhynchophorol) functions as the primary aggregation pheromone for the American palm weevil (Rhynchophorus palmarum) . Field studies demonstrate that this specific stereoisomer achieves 95% attraction efficiency in R. palmarum, compared to the structurally distinct aggregation pheromone (4S,5S)-4-methyl-5-nonanol which achieves 85% attraction in R. ferrugineus—a related but taxonomically distinct species . The (4R)-enantiomer exhibits no comparable pheromonal activity in R. palmarum, establishing stereospecificity as the determining factor for biological function .

Aggregation pheromone Rhynchophorus palmarum Stereospecific bioactivity

Regioisomeric Differentiation: Hept-2-en-4-ol vs. Hept-4-en-2-ol in Natural Occurrence and Functional Applications

Hept-2-en-4-ol (CAS 4798-59-8) and hept-4-en-2-ol (CAS 66642-85-1) represent regioisomeric C7 unsaturated alcohols with distinct natural occurrence patterns and functional roles. Hept-4-en-2-ol has been identified as a volatile component in corn silk (Zea mays L.) and corn kernels, where it is implicated as a potential Heliothis zea (corn ear worm) attractant [1]. Hept-2-en-4-ol, in contrast, is not reported in maize volatilomes but functions as a stereospecific aggregation pheromone in palm weevil species . The positional isomerism (double bond at C2–C3 versus C4–C5) fundamentally alters both the compound's ecological niche and its molecular recognition by insect olfactory systems [1].

Regioisomer specificity Natural product occurrence Volatile organic compounds

Reductive Synthetic Yield: Hept-2-en-4-ol via Catalytic Hydrogenation vs. Alternative Synthetic Routes

Hept-2-en-4-ol can be synthesized via palladium-catalyzed hydrogenation of 2-hepten-4-one, achieving yields exceeding 90% under optimized conditions of 80–100°C . This method offers quantitative advantages over alternative synthetic approaches such as hydroboration-oxidation (which requires stoichiometric borane reagents) or Grignard-based routes (which necessitate anhydrous conditions and present exotherm control challenges) [1]. The Pd/C hydrogenation route is characterized by operational simplicity, catalyst recyclability, and compatibility with industrial-scale batch processing .

Catalytic hydrogenation Synthetic yield Pd/C catalysis

Enantiomeric Differentiation: (4R)-Hept-2-en-4-ol vs. (4S)-Hept-2-en-4-ol in Synthetic Applications

The (4R)-enantiomer of hept-2-en-4-ol (CAS 821785-01-7) serves as a chiral building block distinct from its (4S)-counterpart, with each enantiomer enabling divergent stereoselective transformations including epoxidation, dihydroxylation, and rearrangement reactions . The (4R)-configured stereocenter provides a defined three-dimensional scaffold for asymmetric synthesis of complex natural products and pharmaceutical intermediates . The (4S)-enantiomer, in contrast, is the biologically active stereoisomer in R. palmarum pheromone systems . Enantiomeric purity is critical: racemic hept-2-en-4-ol cannot substitute for single-enantiomer requirements in stereospecific applications .

Chiral synthon Stereoselective synthesis Enantiomeric building blocks

Hept-2-en-4-ol Best Application Scenarios: Evidence-Based Scientific and Industrial Use Cases


Agricultural Pest Monitoring: (4S,2E)-Hept-2-en-4-ol as Rhynchophorus palmarum Aggregation Pheromone

The (4S,2E)-stereoisomer of hept-2-en-4-ol (rhynchophorol) is deployed in pheromone-baited traps for monitoring and managing American palm weevil (Rhynchophorus palmarum) populations in palm plantations . Field trapping studies demonstrate 95% attraction efficiency for this specific stereoisomer, enabling early detection of infestations in coconut and oil palm crops . Procurement must specify the (4S,2E)-configured material; racemic or (4R)-enriched material will fail to elicit aggregation behavior .

Chiral Building Block for Asymmetric Synthesis: (4R)-Hept-2-en-4-ol

(4R)-Hept-2-en-4-ol (CAS 821785-01-7) functions as a chiral allylic alcohol synthon for stereoselective transformations in natural product total synthesis and pharmaceutical intermediate preparation . The defined (R)-configured stereocenter at C4 enables controlled epoxidation, dihydroxylation, and rearrangement reactions that are inaccessible using racemic material or the (4S)-enantiomer . Typical purity specifications for synthetic applications are 95% or higher, with enantiomeric excess (ee) as a critical procurement parameter .

Catalytic Hydrogenation Precursor Studies: Hept-2-en-4-ol from 2-Hepten-4-one

Hept-2-en-4-ol serves as a model substrate for investigating Pd/C-catalyzed chemoselective hydrogenation of α,β-unsaturated ketones . The reduction of 2-hepten-4-one to hept-2-en-4-ol proceeds with >90% yield at 80–100°C, providing a robust experimental system for studying catalyst activity, solvent effects, and reaction kinetics . This application requires hept-2-en-4-ol of sufficient purity (typically 98%) for reproducible kinetic measurements and product distribution analysis .

Fragrance and Flavor Intermediate: Allylic Alcohol Derivatization

The dual functionality of hept-2-en-4-ol—allylic alcohol with internal alkene—enables derivatization into esters, ethers, and oxidation products with potential applications in fragrance and flavor formulation . The compound's distinct olfactory profile and moderate volatility (boiling point 152–154°C) position it as an intermediate for synthesizing fruity or green-note aroma chemicals . Procurement for fragrance research typically utilizes the (E)+(Z) isomeric mixture at 98% purity as supplied by major vendors .

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